molecular formula C15H22N2O2 B3119376 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide CAS No. 250714-74-0

3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide

Cat. No.: B3119376
CAS No.: 250714-74-0
M. Wt: 262.35 g/mol
InChI Key: BABLWJLBSIZOOL-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a butanamide chain

Mechanism of Action

Target of Action

The primary target of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .

Mode of Action

This compound interacts with its target, LRRK2, by inhibiting its kinase activity . This interaction results in a decrease in the kinase activity of LRRK2, which is increased in the common G2019S mutation .

Biochemical Pathways

The inhibition of LRRK2 kinase activity affects the downstream pathways associated with PD. While the exact biochemical pathways are still under investigation, it is known that LRRK2 plays a role in neuronal cell survival and death, potentially through pathways involving mitochondrial function and autophagy .

Pharmacokinetics

It is known to be a potent, brain-penetrant, and selective lrrk2 inhibitor . These properties suggest that it has good bioavailability and can cross the blood-brain barrier, which is crucial for a drug intended to treat a neurological disorder like PD .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of LRRK2 kinase activity. This inhibition can potentially modulate the pathways involved in neuronal cell survival and death, thereby affecting the progression of PD .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other medications, the patient’s overall health status, and genetic factors such as the presence of specific LRRK2 mutations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide can be achieved through a multi-step process:

  • Formation of the Intermediate: : The initial step involves the reaction of 4-(morpholin-4-yl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions to ensure complete conversion.

    [ \text{4-(morpholin-4-yl)aniline} + \text{3-methylbutanoyl chloride} \rightarrow \text{Intermediate} ]

  • Amidation Reaction: : The intermediate is then subjected to an amidation reaction with ammonia or an amine to form the final product, this compound. This step may require a catalyst such as palladium on carbon and is usually carried out under an inert atmosphere to prevent oxidation.

    [ \text{Intermediate} + \text{Ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of polymers and resins with enhanced mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[4-(piperidin-4-yl)phenyl]butanamide
  • 3-methyl-N-[4-(pyrrolidin-4-yl)phenyl]butanamide
  • 3-methyl-N-[4-(azepan-4-yl)phenyl]butanamide

Uniqueness

3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness translates to different binding affinities and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)11-15(18)16-13-3-5-14(6-4-13)17-7-9-19-10-8-17/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABLWJLBSIZOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234827
Record name Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-74-0
Record name Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 3-methyl-N-[4-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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